molecular formula C7H11N3O2 B3097763 5-Amino-1-(2-methoxycarbonylethyl)pyrazole CAS No. 131654-76-7

5-Amino-1-(2-methoxycarbonylethyl)pyrazole

Cat. No. B3097763
CAS RN: 131654-76-7
M. Wt: 169.18 g/mol
InChI Key: FQVJCBNQXHBOLQ-UHFFFAOYSA-N
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Description

5-Amino-pyrazoles are a class of organic compounds that have proven to be fascinating and privileged tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .


Synthesis Analysis

5-Amino-pyrazoles can be synthesized through a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . A common method involves the reaction of hydrazones with nitroolefins mediated with strong bases .


Molecular Structure Analysis

The molecular structure of 5-Amino-pyrazoles is characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The 5-amino group refers to an amino group (-NH2) attached to the 5th position of the pyrazole ring .


Chemical Reactions Analysis

5-Amino-pyrazoles can undergo a variety of chemical reactions due to the presence of the amino group, which is a good nucleophile, and the pyrazole ring, which can act as a base . These reactions can be used to construct diverse heterocyclic scaffolds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Amino-pyrazoles can vary depending on the specific compound. In general, these compounds are characterized by their ability to form hydrogen bonds due to the presence of the amino group, which can influence their solubility and reactivity .

Scientific Research Applications

Synthesis and Characterization

5-Amino-1-(2-methoxycarbonylethyl)pyrazole and its derivatives have been extensively studied for their synthesis and characterization. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further derived pyrazolo[1,5-a]pyrimidine derivatives, characterizing them through elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014).

Cytotoxicity and Anticancer Activity

A significant application of these compounds is in the field of cancer research. The same study by Hassan et al. (2014) also screened some synthesized products for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating their potential in anticancer treatments. This highlights the compound's relevance in developing new therapeutic agents (Hassan, Hafez, & Osman, 2014).

Antibacterial and Antioxidant Activities

The antibacterial and antioxidant properties of pyrazole derivatives have also been a focus of research. For example, a study by Golea Lynda (2021) synthesized pyrazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria, as well as their moderate antioxidant activities. This suggests the potential of 5-Amino-1-(2-methoxycarbonylethyl)pyrazole derivatives in pharmaceutical applications (Lynda, 2021).

Corrosion Inhibition

Another interesting application is in the field of corrosion inhibition. Mahmoud (2005) studied the corrosion inhibiting behavior of pyrazole derivatives, including 5-Amino-1-(2-methoxycarbonylethyl)pyrazole, for a copper-iron alloy in hydrochloric acid, demonstrating its efficacy as a corrosion inhibitor (Mahmoud, 2005).

Synthesis of Pyrazoles and Pyrazolopyrimidines

Moreover, there is research on the novel synthesis methods of pyrazoles and pyrazolopyrimidines, involving the use of 5-Amino-1-(2-methoxycarbonylethyl)pyrazole. A study by Faria et al. (2013) described the synthesis of new pyrazolopyrimidine derivatives, which are valuable in organic chemistry and potentially in pharmaceutical applications (Faria, Santos, Vegi, Borges, & Bernardino, 2013).

Future Directions

5-Amino-pyrazoles represent a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Future research will likely continue to explore the synthesis of new 5-Amino-pyrazole derivatives and their potential applications.

properties

IUPAC Name

methyl 3-(5-aminopyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)3-5-10-6(8)2-4-9-10/h2,4H,3,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVJCBNQXHBOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C(=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(2-methoxycarbonylethyl)pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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